molecular formula C22H19ClN2O5S2 B4873355 (5Z)-5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4873355
M. Wt: 491.0 g/mol
InChI Key: OALCMTOITRPCRY-MOSHPQCFSA-N
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Description

The compound (5Z)-5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene group, and a chloromethylphenoxyethoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the nitrobenzylidene group: This step involves the condensation of the thiazolidinone intermediate with a nitrobenzaldehyde derivative in the presence of a base.

    Attachment of the chloromethylphenoxyethoxy moiety: This can be done through a nucleophilic substitution reaction, where the phenoxyethanol derivative reacts with a chloromethyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(5Z)-5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibiting enzymes: The thiazolidinone ring can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Disrupting cellular processes: The nitrobenzylidene group can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

    Modulating signaling pathways: The compound can interfere with signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

(5Z)-5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

  • (5Z)-5-{2-[2-(4-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

These compounds share similar structural features but differ in the substituents on the phenoxyethoxy moiety. The unique combination of substituents in This compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[[2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S2/c1-3-8-24-21(26)20(32-22(24)31)13-15-12-16(25(27)28)4-7-19(15)30-10-9-29-17-5-6-18(23)14(2)11-17/h3-7,11-13H,1,8-10H2,2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALCMTOITRPCRY-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)CC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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